molecular formula C18H21N7O B6484032 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine CAS No. 2548987-38-6

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine

Cat. No.: B6484032
CAS No.: 2548987-38-6
M. Wt: 351.4 g/mol
InChI Key: MQCMWYRFRWEVOA-UHFFFAOYSA-N
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Description

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine is a heterocyclic compound featuring a triazolopyridazine core fused with a pyrimidine ring system. The molecule incorporates a pyrrolidinylmethyl ether linker and a cyclopropyl substituent, which may influence its physicochemical properties and biological activity. For instance, the synthesis of substituted triazolopyridazines often involves chlorination or nucleophilic substitution reactions, as seen in the preparation of 8-chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines . The cyclopropyl group may enhance metabolic stability compared to bulkier substituents, a hypothesis supported by studies on similar nitrogen-containing heterocycles .

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-12-8-16(20-11-19-12)24-7-6-13(9-24)10-26-17-5-4-15-21-22-18(14-2-3-14)25(15)23-17/h4-5,8,11,13-14H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCMWYRFRWEVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine often involves multiple steps:

  • Constructing the triazolo[4,3-b]pyridazin scaffold.

  • Introducing the cyclopropyl group through cyclopropanation reactions.

  • Linking the triazolo[4,3-b]pyridazin framework to the pyrrolidine ring.

  • Final assembly with the pyrimidine structure.

Industrial methods may optimize these steps for larger scale production, often employing streamlined processes and more efficient catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions and Conditions

  • Oxidation: : The compound may undergo oxidation at different positions, potentially altering its functional groups.

  • Reduction: : Selective reduction can modify the triazolo or pyridazin rings.

  • Substitution: : Reagents like alkyl halides may facilitate substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO₄, CrO₃

  • Reducing agents: : LiAlH₄, NaBH₄

  • Substituents: : Alkyl halides, acid chlorides

Scientific Research Applications

This compound finds diverse applications:

  • Chemistry: : As a reagent in synthetic organic chemistry, it helps explore new chemical reactions and pathways.

  • Biology: : Potentially useful in studying biological pathways and molecular interactions due to its intricate structure.

  • Medicine: : Possible pharmaceutical applications, such as in drug discovery and design, given its potential bioactivity.

  • Industry: : Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism involves interactions at the molecular level, particularly binding to specific molecular targets. Its unique structure allows it to engage in a range of biochemical pathways, potentially influencing enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of heterocycles, including pyrazolotriazolopyrimidines and triazolothiadiazoles. Key comparisons include:

Compound Class Key Substituents Synthetic Method Reported Activity Reference
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines 4-methoxyphenyl, pyrazole rings Isomerization under varied conditions Not explicitly stated; focus on synthetic routes
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Methoxyphenyl, thiadiazole rings Stepwise heterocycle formation Potential biological activity inferred from structural analogs
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine Pyridinyl, thioether linker Multi-step nucleophilic substitution Solubility: 33.7 µg/mL (pH 7.4)
  • Cyclopropyl vs. Aryl Substituents: The cyclopropyl group in the target compound may confer greater lipophilicity and metabolic stability compared to aryl groups (e.g., 4-methoxyphenyl in ). This aligns with trends in drug design where small, non-aromatic substituents reduce cytochrome P450-mediated oxidation .
  • Linker Flexibility : The pyrrolidinylmethyl ether linker in the target compound offers conformational flexibility, contrasting with rigid thiadiazole or pyrazole linkers in analogs . This flexibility may influence binding to biological targets.

Computational Similarity Analysis

Methods for comparing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight that structural analogs with shared triazolopyridazine cores but divergent substituents may exhibit varying target affinities. For example, replacing pyridinyl groups (as in ) with cyclopropyl could alter steric and electronic interactions in binding pockets.

Biological Activity

The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique arrangement of multiple heterocyclic rings, including a triazolo-pyridazine core and a pyrimidine moiety. The presence of the cyclopropyl group and various functional groups significantly influences its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit notable anticancer activities. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values suggest that the compound could serve as a promising candidate for further development as an anticancer agent .

The mechanism by which these compounds exert their effects often involves inhibition of specific kinases, such as c-Met kinase. The binding affinity of these compounds to the ATP-binding site is crucial for their inhibitory action. For example, compound 12e has been shown to inhibit c-Met with an IC50 value of 0.090μM0.090\,\mu M, comparable to established inhibitors like Foretinib .

Pharmacological Studies

Pharmacological evaluations have highlighted the following aspects:

  • Cytotoxicity : In vitro studies have utilized assays such as MTT to assess the cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition : The compounds exhibit competitive inhibition against c-Met kinase, affecting downstream signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have explored the biological activity of triazolo-pyridazine derivatives:

  • Study on Compound 12e : This study focused on its anticancer properties and mechanism involving c-Met inhibition. Results indicated significant cytotoxicity across multiple cancer cell lines and highlighted the potential for inducing apoptosis .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyridazine and pyrimidine rings significantly affect biological activity, suggesting avenues for further optimization .

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